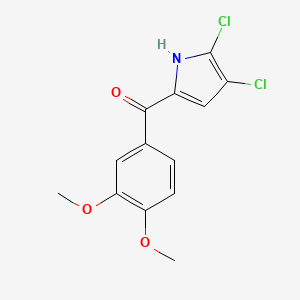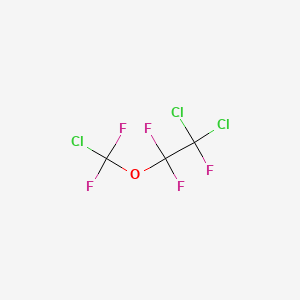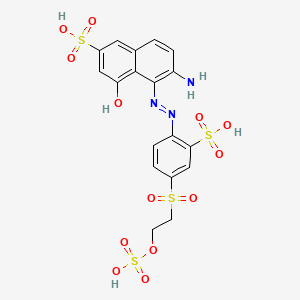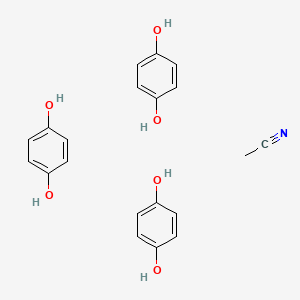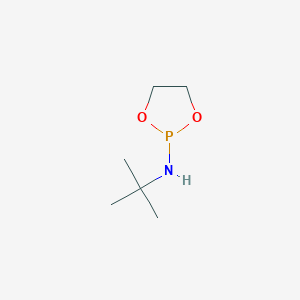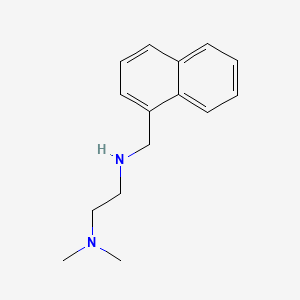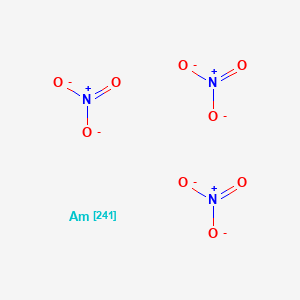
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a fast and efficient process . The reaction conditions can be tuned to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve the selectivity, purity, and yield of the product while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Aplicaciones Científicas De Investigación
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride include other thiazolidine derivatives, such as:
- 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industry .
Propiedades
Número CAS |
38920-83-1 |
|---|---|
Fórmula molecular |
C13H26ClNS |
Peso molecular |
263.87 g/mol |
Nombre IUPAC |
3-(2-cyclohexylbutyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-12(10-14-8-9-15-11-14)13-6-4-3-5-7-13;/h12-13H,2-11H2,1H3;1H |
Clave InChI |
BNBLWIGLBOIXDW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCSC1)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


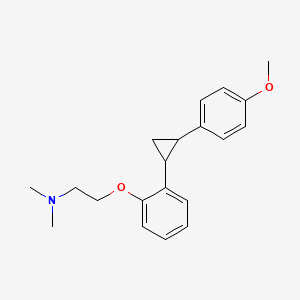

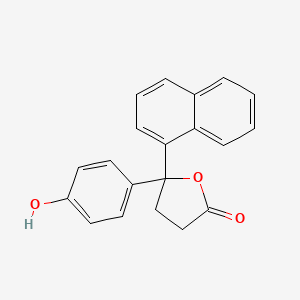

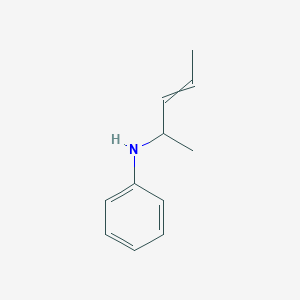
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
